(6,6-dimethylmorpholin-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6,6-Dimethylmorpholin-3-yl)methanol” is a chemical compound with the formula C7H15NO2 and a molecular weight of 145.20 . It is used in research and has applications in bulk custom synthesis .

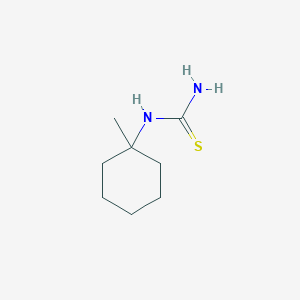

Molecular Structure Analysis

The molecular structure of “(6,6-Dimethylmorpholin-3-yl)methanol” consists of seven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms . The SMILES representation of the molecule is OCC1NCC©©OC1 .Scientific Research Applications

- DMMP can serve as a ligand or a precursor in catalytic reactions. For instance, researchers have explored its use in the synthesis of Cu-ZnO-ZrO2 (CCZ) catalysts for CO2 hydrogenation to methanol . These catalysts play a crucial role in converting CO2 into methanol, a clean and renewable fuel source. The solvothermal method allows fine-tuning of catalyst properties, and DMMP contributes to the overall catalytic activity.

- DMMP derivatives have been investigated in MOFs, which are porous materials with diverse applications. For example, Zr6-based MOFs combined with DMMP-derived ligands exhibit interesting properties for gas storage, separation, and catalysis . These materials hold promise in areas such as gas adsorption, drug delivery, and environmental remediation.

Catalysis and Hydrogenation

Metal-Organic Frameworks (MOFs)

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (6,6-dimethylmorpholin-3-yl)methanol involves the reaction of 3-morpholinone with formaldehyde and 2,2-dimethyl-1-propanol in the presence of a catalyst.", "Starting Materials": [ "3-morpholinone", "formaldehyde", "2,2-dimethyl-1-propanol" ], "Reaction": [ "Add 3-morpholinone, formaldehyde, and 2,2-dimethyl-1-propanol to a reaction flask", "Add a catalyst such as p-toluenesulfonic acid or sulfuric acid to the reaction mixture", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool and then extract the product with a suitable solvent such as ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product, (6,6-dimethylmorpholin-3-yl)methanol" ] } | |

CAS RN |

1639886-51-3 |

Product Name |

(6,6-dimethylmorpholin-3-yl)methanol |

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.